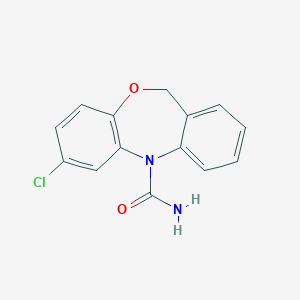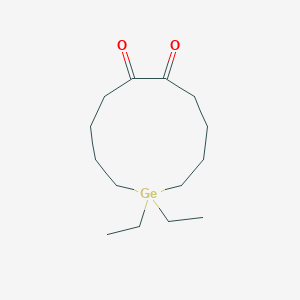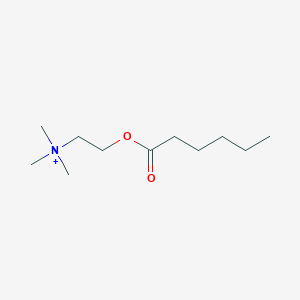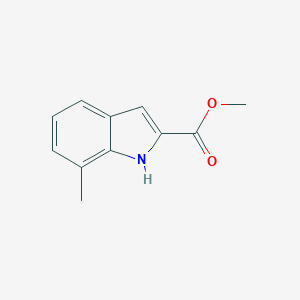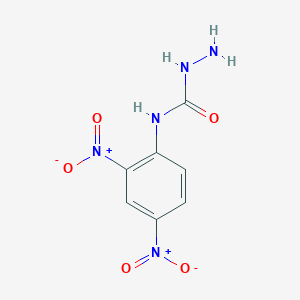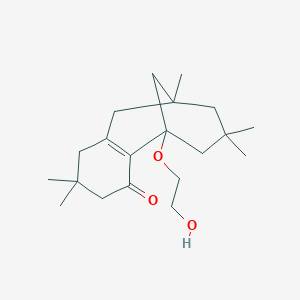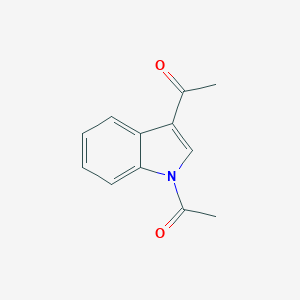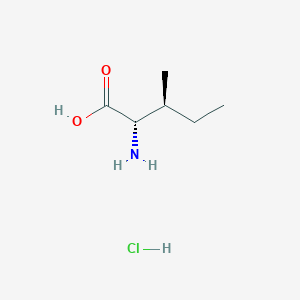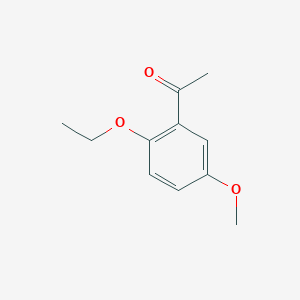
1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one, also known as EMPEA, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. EMPEA is a derivative of the phenethylamine class of compounds and has been shown to have a range of interesting properties that make it a promising candidate for further study.
作用机制
The exact mechanism of action of 1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one is not fully understood, but it is believed to act as a modulator of neurotransmitter release and uptake. Additionally, 1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one has been shown to have effects on the activity of certain ion channels, which may contribute to its overall effects.
生化和生理效应
1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one has been shown to have a range of biochemical and physiological effects, including effects on neurotransmitter release and uptake, as well as effects on ion channel activity. Additionally, 1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one has been shown to have anti-proliferative effects on cancer cells, making it a promising candidate for further study in this area.
实验室实验的优点和局限性
One advantage of using 1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one in lab experiments is that it is relatively easy to synthesize and purify, making it a reliable compound for use in research. Additionally, 1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one has been shown to have a range of interesting properties that make it a promising candidate for further study. However, one limitation of using 1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one in lab experiments is that its exact mechanism of action is not fully understood, which may make it more difficult to interpret experimental results.
未来方向
There are a number of potential future directions for research on 1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one. One area of interest is in the study of its effects on neurotransmitter release and uptake, which may have implications for the treatment of neurological disorders such as depression and anxiety. Additionally, further study of 1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one's anti-proliferative effects on cancer cells may lead to the development of new cancer treatments. Overall, 1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one is a promising compound for further study in a range of scientific fields.
合成方法
1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one can be synthesized using a variety of methods, including the reaction of 2-ethoxy-5-methoxybenzaldehyde with ethyl magnesium bromide, followed by reaction with acetic anhydride. This method has been shown to produce high yields of pure 1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one, making it a reliable method for synthesizing the compound.
科学研究应用
1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one has been shown to have a range of potential applications in scientific research. One area of interest is in the study of the central nervous system, where 1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one has been shown to have effects on neurotransmitter release and uptake. Additionally, 1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one has been shown to have potential applications in the study of cancer cells, where it has been shown to have anti-proliferative effects.
属性
CAS 编号 |
18086-32-3 |
|---|---|
产品名称 |
1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one |
分子式 |
C11H14O3 |
分子量 |
194.23 g/mol |
IUPAC 名称 |
1-(2-ethoxy-5-methoxyphenyl)ethanone |
InChI |
InChI=1S/C11H14O3/c1-4-14-11-6-5-9(13-3)7-10(11)8(2)12/h5-7H,4H2,1-3H3 |
InChI 键 |
QHIFTBHIWLURKI-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)OC)C(=O)C |
规范 SMILES |
CCOC1=C(C=C(C=C1)OC)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Silane, triethoxy(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-](/img/structure/B99406.png)
